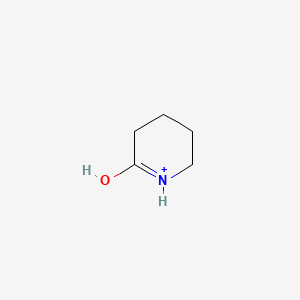
2,3,4,5-Tetrahydropyridin-1-ium-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydropyridin-1-ium-6-ol is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group at the sixth position and a positively charged nitrogen atom at the first position makes this compound unique. Tetrahydropyridines are known for their biological activities and are found in both natural products and synthetic pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the cyclization of Schiff bases, where specific substituents are introduced to achieve the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydropyridin-1-ium-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: The hydroxyl group at the sixth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated tetrahydropyridine derivatives .
Scientific Research Applications
2,3,4,5-Tetrahydropyridin-1-ium-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be compared with other tetrahydropyridine derivatives such as:
1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group and has different biological activities.
1,2,3,6-Tetrahydropyridine: Has a different arrangement of double bonds and exhibits distinct chemical properties.
2,3,4,6-Tetrahydropyridine: Another isomer with unique reactivity and applications
The presence of the hydroxyl group and the specific arrangement of atoms in this compound make it unique among its isomers, contributing to its distinct chemical and biological properties.
Properties
CAS No. |
66038-27-5 |
|---|---|
Molecular Formula |
C5H10NO+ |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyridin-1-ium-6-ol |
InChI |
InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)/p+1 |
InChI Key |
XUWHAWMETYGRKB-UHFFFAOYSA-O |
Canonical SMILES |
C1CC[NH+]=C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















